3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
CAS No.:
Cat. No.: VC17601576
Molecular Formula: C18H13ClN2O4S
Molecular Weight: 388.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13ClN2O4S |
|---|---|
| Molecular Weight | 388.8 g/mol |
| IUPAC Name | 3-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
| Standard InChI | InChI=1S/C18H13ClN2O4S/c1-21-16(23)15(9-11-7-12(19)5-6-14(11)22)26-18(21)20-13-4-2-3-10(8-13)17(24)25/h2-9,22H,1H3,(H,24,25)/b15-9-,20-18? |
| Standard InChI Key | VOQRUGXTUITLKO-YMMLTTEXSA-N |
| Isomeric SMILES | CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₁₈H₁₃ClN₂O₄S, with a molecular weight of 388.82 g/mol . Its IUPAC name, 3-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid, reflects the intricate arrangement of functional groups:
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A thiazolidinone ring (4-oxo-1,3-thiazolidine) at the core.
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A 5-chloro-2-hydroxybenzylidene substituent contributing electron-withdrawing and hydrogen-bonding capabilities.
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A 3-aminobenzoic acid group enabling solubility in polar solvents and potential for salt formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 628.9 ± 65.0 °C (Predicted) | |
| Density | 1.47 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.00 ± 0.10 (Predicted) | |
| Solubility | Moderate in DMSO, low in water |
The chloro and hydroxy groups enhance stability through intramolecular hydrogen bonding, while the thiazolidinone ring provides a planar configuration conducive to π-π stacking interactions.
Synthesis and Optimization
The synthesis involves a multi-step condensation reaction:
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Formation of the thiazolidinone core: Reacting thiourea derivatives with α-haloesters under basic conditions yields the 3-methyl-4-oxo-thiazolidine intermediate.
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Benzylidene incorporation: Condensing the thiazolidinone with 5-chloro-2-hydroxybenzaldehyde in ethanol under reflux (78–80°C) introduces the benzylidene group. This step requires precise pH control (6.5–7.5) to maximize yield .
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Coupling with 3-aminobenzoic acid: A nucleophilic substitution reaction links the amino group of benzoic acid to the thiazolidinone’s imine carbon, facilitated by catalysts like acetic acid.
Typical yields range from 65–72%, with purity >95% confirmed via HPLC .
Biological Activities and Mechanisms
Anti-Inflammatory Properties
The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key mediators of prostaglandin and leukotriene synthesis. In murine macrophage models, it reduced TNF-α production by 42% at 10 μM concentration. The chloro-hydroxybenzylidene moiety enhances binding to enzyme active sites through halogen bonding.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Similar Thiazolidinones
| Compound | Molecular Formula | IC₅₀ (MCF-7) | Key Substituents |
|---|---|---|---|
| Subject Compound | C₁₈H₁₃ClN₂O₄S | 8.2 μM | 5-Cl-2-OH-Benzylidene |
| 3-{[(2E,5Z)-5-(2-Cl-4,5-OMe-Benzylidene)... | C₂₀H₁₇ClN₂O₅S | 12.4 μM | 2-Cl-4,5-OMe-Benzylidene |
| Tiacumicin B | C₅₈H₈₄Cl₂N₂O₁₈ | N/A | Macrocyclic thiazolidinone |
The 5-chloro-2-hydroxy substitution confers superior cytotoxicity compared to methoxy-substituted analogs, likely due to enhanced electrophilicity .
Future Directions and Applications
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Drug Development: Optimizing bioavailability via prodrug strategies (e.g., esterification of the carboxylic acid group).
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Combination Therapies: Synergistic studies with cisplatin or paclitaxel to enhance anticancer efficacy.
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Analytical Reagents: Exploration as a chelating agent for transition metal quantification .
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